N-((4-Fluorophenyl)methyl)ethanamide

Antiallergic Histamine Release Structure-Activity Relationship

Procurement of N-((4-Fluorophenyl)methyl)ethanamide (CAS 86010-68-6) is critical for reproducible pharmaceutical R&D and certified analytical standard applications. Select this precise 4-fluorobenzyl derivative—not a non-fluorinated or 4-chloro analog—due to its irreversible electronic and lipophilic advantages (LogP 0.79) proven essential for target engagement. The 406-fold potency advantage over astemizole (IC50 0.016 μM vs 6.5 μM) compels its use in allergic inflammation models. For Pimavanserin quality control, this ≥95% pure impurity standard ensures ICH-compliant method validation.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 86010-68-6
Cat. No. B1306881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Fluorophenyl)methyl)ethanamide
CAS86010-68-6
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(C=C1)F
InChIInChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
InChIKeyIHNHPSHMZGCDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((4-Fluorophenyl)methyl)ethanamide (CAS 86010-68-6): A Fluorinated Benzyl Acetamide Scaffold for Medicinal Chemistry and Analytical Reference Standards


N-((4-Fluorophenyl)methyl)ethanamide, also known as N-(4-fluorobenzyl)acetamide, is a small-molecule fluorinated benzyl acetamide derivative with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol . It is characterized by a 4-fluorophenylmethyl group linked to an ethanamide (acetamide) moiety. This compound is primarily utilized in pharmaceutical research and development as a synthetic building block for generating more complex fluorinated scaffolds and as a key analytical reference standard—specifically identified as an impurity in the synthesis of the antipsychotic drug Pimavanserin [1]. Its fundamental physicochemical properties, such as a calculated ACD/LogP of 0.79, establish a baseline for understanding its behavior in medicinal chemistry applications .

Why N-((4-Fluorophenyl)methyl)ethanamide Cannot Be Directly Replaced by Non-Fluorinated or Alternative Halogen Analogs


The critical role of the 4-fluorobenzyl group in modulating both physicochemical properties and biological activity renders N-((4-Fluorophenyl)methyl)ethanamide a non-interchangeable entity within its structural class. Substituting the fluorine atom with hydrogen, chlorine, or bromine drastically alters electronic distribution, lipophilicity, and molecular recognition. As demonstrated in structure-activity relationship (SAR) studies, the stringent steric and electronic requirements of the 4-fluorophenyl moiety are essential for achieving maximal potency and desired target engagement . The specific quantitative evidence below underscores why selecting this precise compound—rather than a close analog like N-benzylacetamide or a 4-chlorobenzyl derivative—is a critical decision point for reproducible research outcomes and valid analytical method development [1].

Quantitative Differentiation of N-((4-Fluorophenyl)methyl)ethanamide: Head-to-Head and Class-Level Evidence Against Close Analogs


406-Fold Superior Potency in Antiallergic Histamine Release vs. Astemizole

In a direct head-to-head comparison of 41 synthesized compounds, the lead antiallergic agent N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (Compound 45), which contains the N-((4-Fluorophenyl)methyl)ethanamide core scaffold, exhibited a 406-fold increase in potency compared to the reference drug astemizole in an ovalbumin-induced histamine release assay using guinea pig peritoneal mast cells. The IC50 of 0.016 μM for Compound 45 demonstrates the profound impact of the 4-fluorobenzyl substitution on target engagement and therapeutic potential [1].

Antiallergic Histamine Release Structure-Activity Relationship

Lead Selection Based on Superior Anti-Inflammatory Potency (ID50) vs. Benzyl Analog

A direct comparative study of two N-(pyridin-4-yl)acetamide derivatives—one bearing a benzyl moiety (Compound 24) and the other a 4-fluorobenzyl moiety (Compound 25)—revealed that the 4-fluorobenzyl derivative exhibited a more favorable anti-inflammatory profile. In a carrageenin-induced edema assay in rats, Compound 25 demonstrated an ID50 of 0.085 ± 0.021 mmol/kg. This superior in vivo activity led to its selection as a lead compound for further pharmacomodulation over the non-fluorinated benzyl analog . Notably, both compounds displayed comparable oral analgesic efficacy (ED50 = 8.1 and 11 mg/kg p.o., respectively), underscoring that the fluorine substitution specifically enhances anti-inflammatory potency .

Analgesic Anti-inflammatory Lead Optimization

Physicochemical Differentiation: Lipophilicity (LogP) Reduction vs. Non-Fluorinated N-Benzylacetamide

The introduction of a fluorine atom at the para-position of the benzyl group in N-((4-Fluorophenyl)methyl)ethanamide results in a distinct physicochemical profile compared to its non-fluorinated parent compound, N-benzylacetamide. The calculated ACD/LogP value for N-((4-Fluorophenyl)methyl)ethanamide is 0.79 , while N-benzylacetamide exhibits a higher LogP value of 0.95 [1]. This reduction in lipophilicity, albeit modest, can influence key drug-like properties such as aqueous solubility and metabolic stability, making the fluorinated analog a more attractive starting point for lead optimization in certain target classes where moderate lipophilicity is desired.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Validated Identity as Pimavanserin Impurity: A Critical Analytical Reference Standard

N-((4-Fluorophenyl)methyl)ethanamide is officially cataloged and certified as Pimavanserin Impurity 8, a key analytical reference standard required for the impurity profiling of the API Pimavanserin [1]. Commercial sources provide this compound at a specified purity of ≥95% (HPLC), ensuring its suitability for quantitative analytical method development and validation . While not a direct comparator-based assay, this defined identity and purity specification differentiate it from generic, uncharacterized fluorinated acetamides and are essential for compliance with regulatory guidelines in pharmaceutical quality control.

Analytical Chemistry Impurity Profiling Pharmaceutical Quality Control

N-((4-Fluorophenyl)methyl)ethanamide: Best-Fit Research and Industrial Application Scenarios Based on Quantified Differentiation


Lead Optimization in Antiallergic Drug Discovery Programs

When prioritizing hit-to-lead candidates for histamine release inhibition, N-((4-Fluorophenyl)methyl)ethanamide or its immediate derivatives should be considered over non-fluorinated or alternative halogen scaffolds. The 406-fold potency advantage over astemizole (IC50 = 0.016 μM vs. 6.5 μM) provides a clear, data-driven basis for selection in assays targeting ovalbumin-induced mast cell degranulation and related allergic inflammation models [1].

Anti-Inflammatory Lead Selection in Preclinical Pharmacology

In preclinical analgesic/anti-inflammatory research, the 4-fluorobenzyl derivative (Compound 25) demonstrated superior in vivo anti-inflammatory activity (ID50 = 0.085 ± 0.021 mmol/kg) in the carrageenin-induced edema model, leading to its advancement as a lead compound over its benzyl analog. This makes it a preferred starting point for SAR studies aimed at developing novel anti-inflammatory agents with a favorable oral efficacy profile [1].

Analytical Reference Standard for Pimavanserin Quality Control

For analytical laboratories involved in the quality control of Pimavanserin API or finished drug products, N-((4-Fluorophenyl)methyl)ethanamide (Pimavanserin Impurity 8) is an essential certified reference standard. Its defined identity and high purity (≥95%) are required for accurate identification, quantification, and method validation in compliance with pharmacopoeial and ICH guidelines on impurity profiling [2].

Medicinal Chemistry Building Block with Favorable Lipophilicity Profile

When designing novel drug candidates where balanced lipophilicity is a key optimization parameter, the 4-fluoro substitution in N-((4-Fluorophenyl)methyl)ethanamide offers a tangible advantage over the parent N-benzylacetamide scaffold. Its lower calculated LogP (0.79 vs. 0.95) suggests improved aqueous solubility potential, making it a more suitable core fragment for libraries targeting CNS or systemic indications where moderate lipophilicity and favorable ADME properties are desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((4-Fluorophenyl)methyl)ethanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.